1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that benzothiazole derivatives, which this compound is a part of, have been found to act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in various physiological functions, including mood regulation, sleep, and cognition.
Mode of Action
Benzothiazole derivatives are known to interact with their targets (such as dopamine and serotonin receptors) by binding to them, thereby inhibiting their function . This results in changes in the neurotransmitter levels in the brain, which can lead to alterations in mood, cognition, and other physiological functions.
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it can be inferred that it may affect the dopaminergic and serotonergic pathways in the brain . These pathways are involved in numerous physiological functions, including mood regulation, sleep, and cognition.
Pharmacokinetics
It is known that the synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties that are important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion.
Result of Action
It is known that benzothiazole derivatives have been found to exhibit various biological activities, including antibacterial activity . For instance, one of the synthesized compounds showed good activity against Bacillus subtilis and Staphylococcus aureus .
Action Environment
It is known that the synthesis of benzothiazole derivatives can be influenced by various factors, including the reaction solvent and the catalyst system . These factors can potentially affect the yield and purity of the synthesized compounds, which in turn can influence their biological activity.
Biochemical Analysis
Biochemical Properties
It is known that benzothiazole derivatives can interact with various enzymes and proteins The nature of these interactions is largely dependent on the specific structure of the derivative and the biomolecules it interacts with
Cellular Effects
Benzothiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-16-6-5-9-18-20(16)22-21(27-18)24-13-11-23(12-14-24)19(25)10-15-26-17-7-3-2-4-8-17/h2-9H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWDSGNTWDPDOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.